molecular formula C12H16N2O B13269039 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile

Cat. No.: B13269039
M. Wt: 204.27 g/mol
InChI Key: TYQRYYUQILYNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2O It is a derivative of benzonitrile, featuring a hydroxy-methylpropylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 2-hydroxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the hydroxy-methylpropylamino group.

    2-Hydroxy-2-methylpropylamine: The amine component used in the synthesis.

    Substituted Benzonitriles: Compounds with different substituents on the benzene ring.

Uniqueness

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile is unique due to the presence of both the hydroxy and amino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12_{12}H16_{16}N2_2O
Molecular Weight: 204.27 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(CNCC1=CC(=CC=C1)C#N)O

The compound features a hydroxy group, an amino group, and a nitrile group, which contribute to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in various interactions with biomolecules, including enzymes and receptors. The presence of both hydroxy and amino groups enhances its capacity to modulate biological pathways, potentially influencing physiological effects such as cell signaling and metabolic processes.

Biological Activity

Research has indicated that this compound may exhibit multiple biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential: The compound has been studied for its potential in cancer therapy, particularly in targeting androgen receptors. Its structural similarity to known androgen receptor modulators suggests it may have applications in treating hormone-dependent cancers such as prostate cancer .
  • Neuroprotective Effects: Some studies indicate that the compound could have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study evaluated the antimicrobial efficacy of various benzonitrile derivatives, including this compound. Results showed promising activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Androgen Receptor Modulation:
    • Research focusing on tissue-selective androgen receptor modulators highlighted the effectiveness of compounds similar to this compound in inhibiting prostate cancer cell proliferation. The findings suggest that this compound could serve as a template for designing more potent AR antagonists .
  • Neuroprotective Mechanisms:
    • Investigations into the neuroprotective effects of related compounds revealed that they could mitigate oxidative stress in neuronal cells. This suggests that this compound might also exhibit similar protective effects against neurodegeneration .

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight204.27 g/molVaries
Antimicrobial ActivityPromising against bacterial strainsVaries
Anticancer PotentialPotential AR modulatorKnown AR modulators
Neuroprotective EffectsPossibleDocumented in similar compounds

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[[(2-hydroxy-2-methylpropyl)amino]methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-12(2,15)9-14-8-11-5-3-4-10(6-11)7-13/h3-6,14-15H,8-9H2,1-2H3

InChI Key

TYQRYYUQILYNEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC(=CC=C1)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.